molecular formula C15H14F3NO3S B5581461 N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide

N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B5581461
M. Wt: 345.3 g/mol
InChI Key: KVXOLAWXQSXRSW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically conducted in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often require a catalyst or elevated temperatures.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

  • N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
  • 4-bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

Comparison: N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the position of the trifluoromethyl group, which significantly affects its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-2-22-12-9-7-11(8-10-12)19-23(20,21)14-6-4-3-5-13(14)15(16,17)18/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXOLAWXQSXRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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